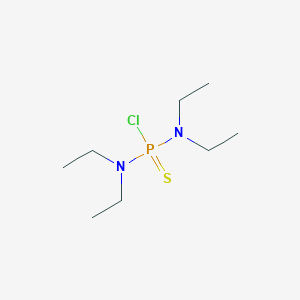
N,N,N',N'-Tetraethylphosphorodiamidothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethylamino)chlorophosphine sulfide is an organophosphorus compound with the chemical formula (Et₂N)₂PClS. This compound is known for its utility in various chemical reactions and its role as a precursor in the synthesis of other organophosphorus compounds. It is a colorless liquid that serves as a masked source of PCl₂⁺.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(diethylamino)chlorophosphine sulfide can be synthesized by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ \text{4 Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction involves the substitution of chlorine atoms in phosphorus trichloride with diethylamino groups.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)chlorophosphine sulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diethylamino)chlorophosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(diethylamino)chlorophosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of bis(diethylamino)chlorophosphine sulfide involves its ability to act as a source of PCl₂⁺. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but lacks the sulfide group.
Tris(diethylamino)phosphine: Contains three diethylamino groups instead of two.
Diethylaminochlorophosphine: Contains only one diethylamino group.
Uniqueness
Bis(diethylamino)chlorophosphine sulfide is unique due to the presence of both diethylamino and sulfide groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
4234-61-1 |
|---|---|
Fórmula molecular |
C8H20ClN2PS |
Peso molecular |
242.75 g/mol |
Nombre IUPAC |
N-[chloro(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20ClN2PS/c1-5-10(6-2)12(9,13)11(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
ABOLDQVTRJWIRN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=S)(N(CC)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


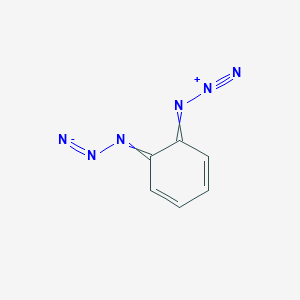


![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)


![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
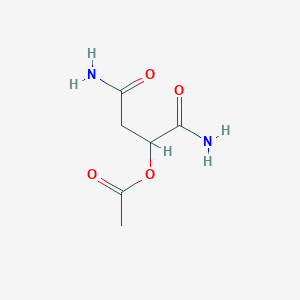
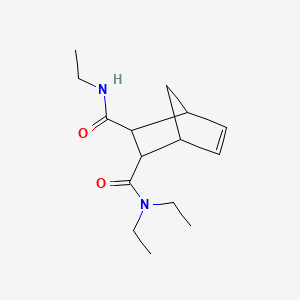
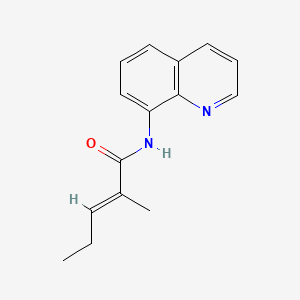
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)

